4-(1-methyl-1H-imidazol-5-yl)-1-(thiophene-3-carbonyl)piperidine
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Overview
Description
4-(1-methyl-1H-imidazol-5-yl)-1-(thiophene-3-carbonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with an imidazole and a thiophene group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-5-yl)-1-(thiophene-3-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.
Incorporation of the Thiophene Group: The thiophene moiety can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole or thiophene rings, potentially altering their electronic properties.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts for Substitution: Palladium catalysts for cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In industry, such compounds might be used in the development of new agrochemicals or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for compounds like 4-(1-methyl-1H-imidazol-5-yl)-1-(thiophene-3-carbonyl)piperidine typically involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring might interact with metal ions in enzyme active sites, while the thiophene and piperidine rings could modulate the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1-methyl-1H-imidazol-5-yl)-1-(thiophene-2-carbonyl)piperidine: Similar structure but with a different position of the thiophene ring.
4-(1-methyl-1H-imidazol-5-yl)-1-(furan-3-carbonyl)piperidine: Similar structure but with a furan ring instead of thiophene.
Uniqueness
The unique combination of the imidazole, thiophene, and piperidine rings in 4-(1-methyl-1H-imidazol-5-yl)-1-(thiophene-3-carbonyl)piperidine might confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
[4-(3-methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-10-15-8-13(16)11-2-5-17(6-3-11)14(18)12-4-7-19-9-12/h4,7-11H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKKEHRFWCJPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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